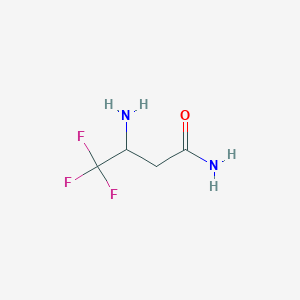

3-Amino-4,4,4-trifluorobutanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-4,4,4-trifluorobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3N2O/c5-4(6,7)2(8)1-3(9)10/h2H,1,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSSGZXYMBXVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382596 | |

| Record name | 3-amino-4,4,4-trifluorobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453-32-7 | |

| Record name | 3-amino-4,4,4-trifluorobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4,4,4-trifluorobutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Amino 4,4,4 Trifluorobutanamide and Its Analogues

General Synthetic Strategies for Trifluoromethylated Amides

The synthesis of amides bearing a trifluoromethyl group is a significant focus in organic chemistry due to their prevalence in bioactive compounds. escholarship.org The methodologies for creating these structures are diverse, generally centering on the formation of the amide bond and the method of introducing the trifluoromethyl moiety.

Amide Bond Formation via Coupling Reactions

A cornerstone of amide synthesis is the coupling of a carboxylic acid with an amine, a reaction frequently mediated by coupling reagents that activate the carboxylic acid. For trifluoromethylated amides, this involves reacting a trifluoromethyl-containing carboxylic acid with an amine or vice versa.

Standard coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), and phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). Another strategy involves the reaction of N-trifluoromethylcarbamoyl fluorides with Grignard reagents to produce N-CF3 tertiary amides. researchgate.net A more recent approach reports the synthesis of N-trifluoromethyl amides from carboxylic acid halides and esters using isothiocyanates in the presence of silver fluoride (B91410). escholarship.orgnih.gov This method is notable for its mild conditions and broad applicability. escholarship.orgnih.gov

Incorporation of Trifluoromethyl Group into Amide Structures

The trifluoromethyl group can be introduced at different points in a synthetic route. A common tactic is to employ building blocks that already feature this group, such as trifluoroacetic acid and its derivatives. wikipedia.org

Direct trifluoromethylation of an existing amide or its precursor is another viable path. This can be achieved with a variety of trifluoromethylating agents. For instance, a palladium-catalyzed carbonylation of 2-bromo-3,3,3-trifluoropropene has been developed to form α-CF3 acrylamides, which are precursors to other valuable compounds. nih.gov Additionally, photocatalytic methods using N-(N-CF3 imidoyloxy) pyridinium (B92312) salts as trifluoromethylamidyl radical precursors have been shown to be effective for the direct synthesis of N-CF3 amides. nih.gov

Approaches to Alpha- and Beta-Amino Trifluoromethylated Carbonyl Derivatives

The synthesis of α- and β-amino carbonyl compounds containing a trifluoromethyl group, which are crucial intermediates for compounds like 3-Amino-4,4,4-trifluorobutanamide, requires specialized methods to overcome the electronic influence of the CF3 group.

Utilization of Trifluoroacetoacetic Esters as Precursors for Related Structures

Ethyl 4,4,4-trifluoroacetoacetate is a key starting material for a variety of trifluoromethyl-containing compounds. google.com A patented two-stage, one-pot process describes the synthesis of 3-amino-4,4,4-trifluorocrotonic esters, which are closely related to the target compound. google.com This process involves reacting an alkyl trifluoroacetate (B77799) with an alkyl acetate (B1210297) in the presence of an alkali metal alkoxide to form an enolate of a trifluoroacetoacetic ester. This intermediate is then reacted directly with an amine in the presence of an acid to yield the final product in high yields. google.com Another method involves the reaction of 4,4,4-trifluoroacetoacetic esters with amines under dehydrating conditions to produce 3-amino-4,4,4-trifluorocrotonic esters. google.comgoogle.com

Stereoselective Synthesis of Trifluoromethyl-Containing Amino Acid Analogues

The biological function of trifluoromethyl-containing amino acid analogues is often dictated by their stereochemistry, making stereoselective synthesis a critical area of research.

Several strategies have been developed to achieve high stereoselectivity. One approach is the asymmetric hydrogenation of trifluoromethylated imines using chiral catalysts. For example, hydrogenation of aryl- and alkyl-substituted CF3 imines can be achieved with high enantioselectivity. nih.gov Another powerful method is the use of chiral auxiliaries, which guide the stereochemical outcome of a reaction. For instance, trifluoroacetaldehyde (B10831) SAMP- or RAMP-hydrazones can undergo nucleophilic 1,2-addition with various organolithium reagents, followed by further transformations to yield α-trifluoromethyl substituted primary amines with high stereocontrol. sci-hub.se Biocatalytic methods have also emerged, utilizing engineered enzymes to catalyze the asymmetric synthesis of chiral α-trifluoromethyl amino esters. nih.govacs.org

Innovative Reaction Conditions and Techniques in Aminofluorination Synthesis

Recent progress in synthetic chemistry has introduced novel and efficient methods for aminofluorination reactions, often providing better selectivity and broader substrate scope.

Transition-metal catalysis has been instrumental in developing new aminofluorination reactions. For example, palladium-catalyzed intramolecular aminofluorination of alkenes has been reported. oup.com The use of hypervalent fluoroiodine reagents in the presence of a transition-metal catalyst has also been shown to be effective for aminofluorination, oxyfluorination, and carbofluorination reactions, allowing for the synthesis of a wide range of functionalized heterocyclic and carbocyclic compounds. nih.gov These reactions offer a direct route to β-amino-fluorinated compounds, which are valuable building blocks. nih.gov The mechanisms of these reactions are diverse and can involve electrophilic, nucleophilic, or radical pathways. nih.gov

Flow chemistry is another innovative technique that has been applied to the synthesis of fluorinated compounds, including α-trifluoromethylthiolated esters and amides. acs.org This technology allows for precise control over reaction conditions, leading to improved yields and safety, particularly for reactions that are highly exothermic or involve hazardous reagents. acs.org

Continuous-Flow Synthesis Approaches for Related Energetic Materials

The synthesis of energetic materials, a class of compounds that includes explosives, propellants, and pyrotechnics, has traditionally been performed using batch reactors. However, this approach is often fraught with safety concerns due to the highly exothermic nature of many of the reactions involved, such as nitrations and halogenations. europa.eueuropa.eu The risk of thermal runaway, formation of hazardous by-products, and accidental explosions is significant in large-scale batch processes. europa.euvapourtec.com Continuous-flow chemistry has emerged as a transformative technology that offers a safer, more efficient, and more reproducible alternative for the synthesis of these materials. europa.euvapourtec.com

Flow reactors, characterized by their small internal volumes and high surface-area-to-volume ratios, provide superior temperature control and rapid heat dissipation. europa.eueuropa.eu This minimizes the formation of hot spots and significantly reduces the risk of runaway reactions. europa.euvapourtec.com The small quantity of hazardous material present in the reactor at any given time further enhances the inherent safety of the process. europa.eu Consequently, reactions that would be considered extremely dangerous in batch, such as nitrations with fuming nitric acid, can be performed with greater control in a flow system. vapourtec.com

The application of flow chemistry has been successfully demonstrated for a variety of energetic materials, including nitro compounds, polynitrogen compounds, azides, and energetic ionic liquids. europa.eu A notable example is the continuous-flow synthesis of 3-amino-4-amidoximinofurazan (AAOF), an important precursor for high-energy furazan-based materials. rsc.orgresearchgate.net A developed continuous-flow process for AAOF demonstrated a significantly reduced reaction time—only one-third of that required for batch operation—and achieved a high yield of 95%. rsc.org This process addressed challenges like precipitation and thermal risk by diluting the reagents. rsc.org

Recent advancements have also explored novel reactor technologies to further enhance continuous-flow synthesis. ResonantAcoustic® Mixing (RAM) technology, for instance, uses low-shear acoustic waves to achieve efficient mixing without the dangers associated with mechanical agitation of sensitive materials. imemg.org This platform has shown promise for the continuous synthesis and crystallization of energetic precursors, demonstrating improved mass transfer and reduced mixing times compared to conventional microreactors. imemg.org

The table below summarizes the key parameters for the continuous-flow synthesis of AAOF, a related energetic precursor.

| Reaction Stage | Optimal Temperature (°C) | Retention Time (min) |

|---|---|---|

| Nitrosation-Rearrangement Coupling | 15 | 15 |

| Neutralization | 15 | 5 |

| Oximation | 25 | 60 |

| Cyclization | 115 | 10 |

This table outlines the optimized temperature and retention time for each stage of the continuous-flow synthesis of AAOF, resulting in a 95% yield.Metal-Catalyzed Synthetic Routes to Fluorinated Amines

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govnih.gov Consequently, the development of efficient methods for the synthesis of fluorinated compounds, including fluorinated amines, is a significant area of research. nih.govbeilstein-journals.org Transition-metal catalysis has become a cornerstone of modern synthetic chemistry, offering powerful tools for the formation of carbon-fluorine (C-F) and carbon-nitrogen (C-N) bonds, often with high selectivity and functional group tolerance. beilstein-journals.orgrsc.org

A variety of transition metals, including palladium, copper, iron, and manganese, have been employed to catalyze the synthesis of fluorinated amines and their precursors. beilstein-journals.org These catalytic systems can facilitate reactions that are otherwise challenging, operating under milder conditions and reducing the need for stoichiometric and often toxic reagents that were common in traditional fluorination methods. beilstein-journals.org

Palladium-catalyzed reactions are among the most developed for the synthesis of aryl fluorides and allylic fluorides. beilstein-journals.orgrsc.org For instance, Pd(0) catalysts have been used for the fluorination of allylic chlorides and esters, proceeding through an electrophilic Pd(II)-allyl intermediate that undergoes nucleophilic attack by a fluoride source. beilstein-journals.org Similarly, palladium catalysis has enabled the synthesis of fluoroarenes from aryl triflates. rsc.org

Copper catalysis, valued for its high efficiency and lower cost, is also prominent in the synthesis of fluorinated molecules. beilstein-journals.org Copper-catalyzed methods have been developed for the fluorination of allylic bromides and alkyl triflates, expanding the toolbox for creating C-F bonds. beilstein-journals.org

More recently, catalysts based on more earth-abundant metals like iron and manganese have gained attention. Iron-catalyzed C(sp³)–H fluorination of benzylic substrates provides a direct route to introduce fluorine into aliphatic chains. beilstein-journals.org One patent describes a "one-pot" synthesis of 3-amino-4,4,4-trifluorocrotonate esters, key precursors for compounds like this compound. This process involves the reaction of an alkyl trifluoroacetate with an alkyl acetate in the presence of an alkali metal alcoholate to form an enolate, which is then reacted with an amine. google.com

The table below provides examples of metal-catalyzed reactions for the synthesis of fluorinated compounds, which are foundational for producing complex fluorinated amines.

| Metal Catalyst | Substrate Type | Product Type | Fluorine Source Example |

|---|---|---|---|

| Palladium (Pd) | Allylic Chlorides | Allylic Fluorides | AgF |

| Palladium (Pd) | Allyl p-nitrobenzoate | Allylic Fluorides | TBAF(t-BuOH)₄ |

| Copper (Cu) | Internal Allylic Bromides | Allylic Fluorides | Et₃N·3HF |

| Iron (Fe) | Benzylic Substrates | Benzylic Fluorides | Selectfluor |

This table showcases various transition metal catalysts used in the synthesis of fluorinated organic molecules, highlighting the substrate, product, and a representative fluorine source.Exploration of Chemical Reactivity and Transformative Chemistry of 3 Amino 4,4,4 Trifluorobutanamide

Reactivity Profiles of the Amine Functionality

The primary amine group in 3-Amino-4,4,4-trifluorobutanamide is a key site for chemical transformations. Its reactivity, however, is significantly modulated by the adjacent stereocenter and the potent electron-withdrawing trifluoromethyl (CF₃) group.

Typically, primary amines are nucleophilic and basic, readily undergoing reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines (Schiff bases). In the case of this compound, while these reactions are possible, the nucleophilicity and basicity of the amine are expected to be diminished. This is due to the strong negative inductive effect of the CF₃ group, which pulls electron density away from the nitrogen atom. This reduced reactivity can necessitate more forcing reaction conditions or stronger reagents compared to non-fluorinated analogues.

Common reactions involving the amine functionality include:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivative. This is a common strategy for installing protecting groups or for building more complex molecular architectures.

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides. This reaction can be challenging to control and may result in over-alkylation. Reductive amination, which involves the condensation with an aldehyde or ketone followed by reduction of the resulting imine, offers a more controlled method for mono-alkylation. This two-step, one-pot procedure is a cornerstone in the synthesis of N-substituted amines. orientjchem.org

Schiff Base Formation: Condensation with aldehydes or ketones to form an imine. This reaction is typically reversible and acid-catalyzed.

The derivatization of amino groups is a well-established field, particularly in the context of amino acid analysis where reagents are used to create derivatives with enhanced detection properties. google.commasterorganicchemistry.com Similar strategies can be applied to this compound.

Reactions Involving the Amide Moiety

The amide functional group is characterized by its exceptional stability, a result of resonance delocalization of the nitrogen lone pair into the carbonyl group. Consequently, reactions involving the amide moiety of this compound generally require vigorous conditions. libretexts.org

Hydrolysis: Amides can be hydrolyzed to their corresponding carboxylic acids and amines under either acidic or basic conditions, typically requiring prolonged heating. nih.gov

Acid-Catalyzed Hydrolysis: This involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. libretexts.orgnih.gov The final products would be 3-amino-4,4,4-trifluorobutanoic acid and an ammonium (B1175870) salt. However, amide bonds in certain N-acylated amino acid amides can be surprisingly unstable under specific acidic conditions, such as those using trifluoroacetic acid (TFA)/water mixtures. nih.gov

Base-Promoted Hydrolysis (Saponification): This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. It is effectively irreversible due to the deprotonation of the resulting carboxylic acid. This process would yield the carboxylate salt of 3-amino-4,4,4-trifluorobutanoic acid and ammonia.

Reduction: The amide group can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov This reaction converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). For this compound, this transformation would yield 4,4,4-trifluorobutane-1,3-diamine. This reaction is specific to amides and provides a reliable method for synthesizing amines. nih.gov

| Reaction Type | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Acid Hydrolysis | H₃O⁺, Heat | 3-Amino-4,4,4-trifluorobutanoic acid + NH₄⁺ | libretexts.orgnih.gov |

| Base Hydrolysis | 1. NaOH, H₂O, Heat; 2. H₃O⁺ | 3-Amino-4,4,4-trifluorobutanoic acid + NH₃ | libretexts.org |

| Reduction | 1. LiAlH₄, Ether/THF; 2. H₂O | 4,4,4-trifluorobutane-1,3-diamine | nih.gov |

Influence of the Trifluoromethyl Group on Reaction Pathways and Selectivity

The trifluoromethyl (CF₃) group exerts a profound influence on the reactivity of this compound, primarily through its potent electron-withdrawing inductive effect (-I). rsc.orgnih.gov This effect alters the electron density at the amine and amide functionalities, thereby modifying their reactivity and the selectivity of reactions.

Electronic Effects:

Decreased Basicity of the Amine: The CF₃ group significantly reduces the electron density on the nitrogen atom of the amine, making it a weaker base and a less potent nucleophile compared to its non-fluorinated counterpart, butanamide. This increased acidity of the corresponding ammonium ion is a hallmark of fluorinated organic compounds. The combination of electron-withdrawing groups and intramolecular hydrogen bonds can lead to potent acids. google.com

Increased Electrophilicity of the Carbonyl Carbon: The CF₃ group inductively pulls electron density away from the amide carbonyl carbon. This effect makes the carbonyl carbon more electrophilic and, in principle, more susceptible to nucleophilic attack. While this could suggest easier hydrolysis or reduction, the inherent stability of the amide bond and its poor leaving group character remain significant barriers. libretexts.org

Activation of Adjacent C-H Bonds: The electron-withdrawing nature of the CF₃ group can acidify the protons on the carbon atom to which it is attached (C4), although in this saturated system, the effect is less pronounced than in other contexts.

The inclusion of a CF₃ group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. nih.gov For example, the CF₃ group can increase the potency of drug candidates by lowering the pKa of a nearby functional group, facilitating key hydrogen bonding interactions with a protein target. nih.gov

| Functional Group | Influence of CF₃ Group | Consequence | Reference |

|---|---|---|---|

| Amine (NH₂) | Strong -I effect reduces electron density on Nitrogen. | Decreased basicity and nucleophilicity. | rsc.org |

| Amide (C=O) | Strong -I effect increases partial positive charge on Carbonyl Carbon. | Increased electrophilicity of the carbonyl carbon. | rsc.org |

| Overall Molecule | Increases lipophilicity and can alter metabolic stability. | Modifies pharmacokinetic and pharmacodynamic properties in biological systems. | nih.gov |

Derivatization Strategies and Functional Group Interconversions (FGI)

The amine and amide groups in this compound serve as versatile handles for derivatization and functional group interconversions (FGI), allowing for the synthesis of a wide array of new chemical entities.

Amine-Based Derivatization:

N-Acyl and N-Sulfonyl Derivatives: The primary amine can be readily converted into amides or sulfonamides by reaction with various acylating or sulfonylating agents. These derivatives are often more stable and can exhibit distinct biological activities.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups are prevalent in pharmacologically active compounds.

Amide-Based FGI:

Conversion to Carboxylic Acid: As discussed in section 3.2, hydrolysis of the amide furnishes the corresponding carboxylic acid, 3-amino-4,4,4-trifluorobutanoic acid. This acid is a valuable intermediate itself, which can be further converted.

Conversion to Esters: Following hydrolysis to the carboxylic acid, standard esterification methods (e.g., Fischer esterification) can be employed to produce various esters.

Conversion to Nitriles: Dehydration of the primary amide using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) can yield the corresponding nitrile, 3-amino-4,4,4-trifluorobutanenitrile.

These transformations are fundamental in synthetic organic chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies, as seen in the development of drug candidates where derivatives of similar amino acids are prepared. researchgate.netacs.org

Radical Chemistry and Cyclization Cascades in Related Amidic Systems

While specific radical reactions of this compound are not widely reported, the fields of radical trifluoromethylation and cyclization of amides provide a framework for potential transformations.

Radical Chemistry: The trifluoromethyl group is a key player in radical chemistry. CF₃ radicals can be generated from various precursors (e.g., Togni's or Umemoto's reagents) and can participate in a range of reactions. orientjchem.orgsustech.edu.cn

Radical Addition: CF₃ radicals can add to unsaturated bonds.

Hydrogen Atom Transfer (HAT): In related systems, radical intermediates generated by the addition of a CF₃ radical to an alkene can undergo a 1,5-hydrogen atom transfer from a C-H bond adjacent to an amide nitrogen. beilstein-journals.org This process generates a new carbon-centered radical that can be trapped, leading to the formation of complex trifluoromethylated products. beilstein-journals.org Such radical processes often exhibit excellent functional group tolerance. sustech.edu.cn

Cyclization Cascades: The bifunctional nature of this compound suggests potential for intramolecular cyclization reactions to form heterocyclic structures.

Lactam Formation: Intramolecular cyclization could theoretically lead to the formation of a four-membered ring (a β-lactam) or other cyclic structures under specific conditions.

Cyclization of Enamides: In related synthetic strategies, enamides (N-acylated enamines) are used in cyclization reactions to construct various N-heterocycles. mdpi.com These reactions can proceed through different pathways, including aza-Prins cyclizations where an iminium ion formed from the enamide is trapped by a nucleophile. mdpi.com

Metal-Catalyzed Cyclizations: Transition metals can catalyze the cyclization of amides with other functional groups. For instance, cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides has been developed to synthesize 3-(imino)isoindolin-1-ones. Although structurally different, this demonstrates the principle of using metal catalysis to facilitate amide-based ring-forming reactions.

These advanced synthetic methods highlight the potential for developing novel transformations starting from or related to the this compound scaffold.

Strategic Applications of 3 Amino 4,4,4 Trifluorobutanamide As a Versatile Synthetic Building Block

Role in the Construction of Complex Organic Molecules

Searches of chemical literature did not yield specific examples of 3-Amino-4,4,4-trifluorobutanamide being utilized as a building block in the construction of complex organic molecules. Generally, chiral fluorinated compounds are valuable in synthetic chemistry for introducing stereospecific fluorine-containing moieties, which can significantly alter the biological activity and physical properties of a molecule. However, no detailed research findings or data tables could be generated for this compound in this context.

Precursor for Fluorinated Nitrogen-Containing Heterocycles

There is no available scientific literature that describes the use of this compound as a direct precursor for the synthesis of fluorinated nitrogen-containing heterocycles such as pyrroles, pyridines, or pyrimidines.

Integration into Pyrrole (B145914) Architectures

No studies were found that detail the integration of this compound into pyrrole architectures. The synthesis of fluorinated pyrroles is an active area of research, often involving cyclization reactions of fluorinated precursors, but the specific use of this compound has not been reported.

Synthesis of Pyridine (B92270) and Pyrimidine (B1678525) Derivatives

Similarly, no research was identified that employs this compound in the synthesis of pyridine or pyrimidine derivatives. While methods exist for the synthesis of fluorinated pyridines and pyrimidines, they typically involve different starting materials and synthetic pathways.

Intermediates in Agrochemistry Research and Development

No direct evidence was found to support the role of this compound as an intermediate in agrochemistry research and development. While related compounds, such as 3-substituted amino-4,4,4-trifluorocrotonic esters, are known to be useful as intermediates for agrochemicals, this specific butanamide has not been identified in the literature for this purpose.

Computational Chemistry and Theoretical Structural Analysis of 3 Amino 4,4,4 Trifluorobutanamide

Molecular Modeling for Conformation and Tautomerism Studies

Molecular modeling is a cornerstone of computational chemistry, enabling the exploration of the three-dimensional arrangements of atoms in a molecule, known as conformations, and the investigation of isomeric forms that can interconvert, such as tautomers.

For 3-Amino-4,4,4-trifluorobutanamide, conformational analysis would involve rotating the single bonds to identify the most stable spatial arrangements of the amino, amide, and trifluoromethyl groups. This process helps in understanding the molecule's preferred shape, which is crucial for its interaction with other molecules.

Tautomerism, the relocation of a proton, is also a possibility for this compound. The amide group can potentially exist in an imidic acid form. Computational studies can predict the relative energies of these tautomers. In many cases, the amide form is significantly more stable. For instance, studies on similar amide-containing molecules have shown that the energy barrier for proton transfer can be substantial, although it can be lowered by the presence of solvent molecules that facilitate the transfer. researchgate.net The relative stability of tautomers can be influenced by the surrounding environment, with solvent effects playing a a significant role. researchgate.netrsc.org

Table 1: Illustrative Conformational and Tautomeric Energy Data for this compound

| Conformer/Tautomer | Method/Basis Set | Relative Energy (kcal/mol) |

| Anti Conformer | DFT/B3LYP/6-31G | 0.00 |

| Gauche Conformer | DFT/B3LYP/6-31G | 1.5 - 3.0 |

| Eclipsed Conformer | DFT/B3LYP/6-31G | > 5.0 |

| Imidic Acid Tautomer | DFT/B3LYP/6-31G | 10 - 15 |

Note: This table is illustrative and presents expected trends in relative energies. Actual values would require specific calculations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. These calculations provide information on molecular orbitals, charge distribution, and reactivity descriptors.

For this compound, DFT calculations can be used to determine the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and stability. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the electron-rich regions would likely be around the oxygen and nitrogen atoms, while the electron-poor regions would be associated with the hydrogen atoms of the amino and amide groups.

Simulations for Predicting Intermolecular Interactions and Crystal Packing

Understanding how molecules interact with each other is crucial for predicting their bulk properties, including crystal structure. Molecular dynamics (MD) simulations and crystal structure prediction (CSP) methodologies are employed for this purpose.

MD simulations can model the behavior of a collection of this compound molecules over time, providing insights into the dominant intermolecular forces, such as hydrogen bonding between the amino and amide groups, and dipole-dipole interactions involving the trifluoromethyl group.

CSP studies aim to predict the most stable crystal polymorphs. This is often achieved by generating a multitude of possible crystal packing arrangements and ranking them based on their lattice energies, which are calculated using advanced force fields or quantum mechanical methods. researchgate.netudel.edufigshare.com For fluorinated compounds, interactions involving fluorine atoms can play a significant role in determining the final crystal packing. researchgate.net

Computational Approaches to Spectroscopic Data Interpretation (e.g., NMR, IR)

Computational methods are widely used to predict and interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Theoretical calculations of NMR chemical shifts, especially for nuclei like ¹⁹F, are valuable for characterizing fluorinated compounds. nih.govnih.gov DFT calculations can predict the chemical shifts of the fluorine, carbon, and hydrogen atoms in this compound, aiding in the assignment of experimental spectra.

Similarly, the vibrational frequencies corresponding to the functional groups in the molecule can be calculated and compared with experimental IR spectra. This helps in assigning the observed absorption bands to specific molecular vibrations, such as N-H stretching, C=O stretching, and C-F stretching.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) |

| ¹⁹F NMR | -70 to -80 |

| ¹³C NMR (CF₃) | 120 - 130 (quartet) |

| ¹³C NMR (C=O) | 170 - 180 |

| IR (N-H stretch) | 3200 - 3400 |

| IR (C=O stretch) | 1650 - 1700 |

| IR (C-F stretch) | 1100 - 1300 |

Note: This table is illustrative and presents expected ranges for spectroscopic data. Actual values would require specific calculations and referencing against standards.

In Silico Docking and Binding Affinity Prediction for Related Biological Interactions

While this compound is a building block, its derivatives could have biological activity. In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. niscair.res.innih.govresearchgate.net

If a biological target for a derivative of this compound were identified, docking studies could be performed to understand the binding mode and predict the binding affinity. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. The results of docking studies are often expressed as a binding energy or a docking score, which can be used to rank potential drug candidates. researchgate.netf1000research.com

Academic Research Perspectives on Biological Relevance and Chemical Biology Applications

Exploration of Trifluoromethylated Amides as Bioisosteres and Pharmacophores

The amide bond is a fundamental linkage in peptides and proteins, but it is often susceptible to enzymatic degradation. uni-muenchen.de Trifluoromethylated amides have emerged as compelling bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. uni-muenchen.denih.gov The replacement of a methyl group with a trifluoromethyl group can significantly alter a molecule's properties. nih.gov Trifluoroethylamines, structurally related to trifluoromethylated amides, are recognized as metabolically stable isosteres of amides with comparable hydrogen-bonding capabilities. uni-muenchen.deinformahealthcare.com

The introduction of a trifluoromethyl group can influence a molecule's conformation, pKa, lipophilicity, and metabolic stability. nih.govnih.gov These changes can lead to improved pharmacokinetic profiles and enhanced biological activity. numberanalytics.comresearchgate.net For instance, the trifluoromethyl group can act as a bioisostere for other chemical groups, such as the nitro group, leading to compounds with increased metabolic stability while retaining the desired biological activity. researchgate.net

Table 1: Comparison of Physicochemical Properties of Amides and their Trifluoromethylated Bioisosteres

| Property | Standard Amide | Trifluoromethylated Amide | Impact of Trifluoromethylation |

| Metabolic Stability | Susceptible to hydrolysis | Generally more stable | Increased resistance to enzymatic cleavage uni-muenchen.de |

| Lipophilicity | Variable | Increased | Enhanced membrane permeability researchgate.netnih.gov |

| Hydrogen Bonding | Acts as H-bond donor and acceptor | Can act as H-bond donor informahealthcare.com | Maintained or slightly altered H-bonding capacity |

| pKa of nearby amines | Basic | Reduced basicity | Modulates ionization state at physiological pH numberanalytics.comresearchgate.net |

| Conformation | Planar geometry | Can influence local conformation | Potential to optimize receptor binding nih.govnih.gov |

Scaffold for the Design of Novel Fluorinated Amino Acid and Amide Derivatives

The structural backbone of 3-Amino-4,4,4-trifluorobutanamide provides a versatile scaffold for the synthesis of a diverse array of novel fluorinated amino acids and amide derivatives. uni-muenchen.de The presence of the trifluoromethyl group offers a strategic point for chemical modification to fine-tune the molecule's properties. Synthetic strategies are continuously being developed to create libraries of such compounds for screening in various biological assays. uni-muenchen.denih.gov

The development of new synthetic methodologies has made a wide range of functionalized trifluoromethylated amines more accessible for pharmaceutical research. uni-muenchen.de This includes the synthesis of N-trifluoromethyl amides from carboxylic acids, which significantly expands the diversity of these compounds. nih.govacs.org These advancements allow medicinal chemists to systematically explore the structure-activity relationships of fluorinated molecules.

The fibronectin type III domain (FN3) serves as an example of a natural scaffold that can be engineered to create novel binding proteins, and similar principles can be applied to smaller molecule scaffolds like this compound. nih.gov By modifying the core structure, researchers can design molecules with tailored properties for specific biological targets.

Potential in Enzyme Interaction Studies and Mechanism-Based Inactivation (e.g., Aminotransferase Modulation)

Fluorinated compounds, including those with structures related to this compound, have shown significant potential in the study of enzyme interactions and as mechanism-based inactivators. nih.govacs.org These compounds can act as "suicide substrates," where the enzyme's own catalytic mechanism converts the compound into a reactive species that irreversibly inhibits the enzyme. acs.org

A notable example is the inactivation of γ-aminobutyric acid aminotransferase (GABA-AT) by fluorinated analogues. nih.govacs.org Studies on compounds like 3-amino-4-fluorobutanoic acid have elucidated the detailed chemical mechanisms of enzyme inactivation, including the release of fluoride (B91410) ions and the formation of covalent adducts with the enzyme's cofactor, pyridoxal (B1214274) 5'-phosphate (PLP). nih.gov Such investigations provide valuable insights into enzyme function and can guide the design of more potent and selective inhibitors. acs.orgacs.org

The inhibition of human ornithine δ-aminotransferase (hOAT) is another area where fluorinated amino acid derivatives have been explored as potential therapeutic agents. acs.org Detailed mechanistic studies involving X-ray crystallography and mass spectrometry have revealed novel inactivation pathways for these compounds. acs.org

General Principles of Fluorine Incorporation in Bioactive Molecules and Modulating Biological Pathways

The incorporation of fluorine into bioactive molecules is a widely employed strategy in drug discovery to enhance a compound's therapeutic potential. numberanalytics.comresearchgate.net The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, contribute to these beneficial effects. numberanalytics.comnih.gov

Key principles of fluorine incorporation include:

Enhanced Metabolic Stability: The strong C-F bond is resistant to metabolic cleavage, prolonging the drug's half-life. numberanalytics.comwikipedia.org

Increased Lipophilicity: Fluorine substitution often increases a molecule's ability to cross cell membranes, improving bioavailability. nih.govwikipedia.org

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, affecting their ionization state and interaction with biological targets. numberanalytics.comresearchgate.net

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, leading to a better fit with its target receptor. nih.govresearchgate.net

These principles have been successfully applied in the development of numerous drugs across various therapeutic areas, including anticancer agents, antibiotics, and central nervous system agents. wikipedia.orgnih.gov

Research into its Role in Antimicrobial and Antioxidant Properties of Related Compounds

While direct studies on the antimicrobial and antioxidant properties of this compound are not extensively documented in the provided search results, research on related fluorinated compounds suggests potential in these areas. The introduction of fluorine and other halogens into flavonoid structures, for example, has been shown to significantly affect their antimicrobial properties. mdpi.com

Fluorinated compounds are prevalent in agrochemicals, with many acting as pesticides. wikipedia.orgsolvay.com This indicates the potential for fluorinated molecules to exhibit bioactivity against various organisms. The mechanisms of action can vary, but often involve the disruption of essential biological pathways in the target organism. wikipedia.org

The antioxidant potential of fluorinated compounds is a more complex area. While not a primary focus of the provided search results, the modification of molecular structure through fluorination could indirectly influence antioxidant activity by altering electron distribution and reactivity. Further research is needed to specifically explore the antioxidant properties of this compound and related structures.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 3-Amino-4,4,4-trifluorobutanamide, and how do reaction conditions influence product formation?

- Methodology : The compound can be synthesized via nucleophilic attack on trifluorinated ester precursors. For example, reacting ethyl 3-amino-4,4,4-trifluorocrotonate with amines under basic conditions yields amide derivatives like this compound. Acidic conditions favor enamine formation, while basic media promote amide synthesis .

- Key Considerations : Monitor pH rigorously during synthesis. Use anhydrous solvents to avoid hydrolysis of intermediates.

Q. How can spectroscopic and analytical techniques confirm the structure and purity of this compound?

- Methodology :

- NMR : Analyze NMR for trifluoromethyl group signals (e.g., δ -60 to -70 ppm) and NMR for amine/enamine proton environments .

- IR : Look for characteristic amide C=O stretches (~1650–1680 cm) and N-H bends (~1550 cm) .

- Elemental Analysis : Compare experimental vs. theoretical C/H/N/F ratios (e.g., calculated for CHFNO: C 30.39%, H 3.19%, F 36.05%) .

Q. What purification strategies are effective for isolating this compound?

- Methodology : Use fractional distillation under reduced pressure (e.g., boiling point ~55–56°C at 15 mmHg) or recrystallization from polar aprotic solvents. Monitor purity via HPLC with a C18 column and UV detection at 210–220 nm .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. Kinetic studies under varying temperatures (25–80°C) and solvents (e.g., DMF vs. THF) can quantify activation parameters .

- Data Analysis : Compare reaction rates using Eyring plots to determine ΔH and ΔS.

Q. What strategies enable enantioselective synthesis of this compound, and how is stereochemical purity validated?

- Methodology :

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during synthesis or employ enzymatic resolution with lipases .

- Analysis : Polarimetry (e.g., specific rotation = ±15–20° in EtOH) or chiral HPLC with a cellulose-based column .

Q. How does this compound behave under hydrolytic or oxidative conditions, and what degradation products form?

- Methodology :

- Hydrolysis : Reflux in acidic (HCl/HO) or basic (NaOH/EtOH) media. Monitor via TLC or LC-MS for 3-amino-4,4,4-trifluorobutanoic acid (hydrolysis product) or enamine derivatives .

- Oxidation : Treat with KMnO or HO to form trifluorinated ketones. Analyze products via GC-MS or NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.